molecular formula C17H26N2O2 B2591884 2-CYCLOPENTYL-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}ACETAMIDE CAS No. 1421457-95-5

2-CYCLOPENTYL-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}ACETAMIDE

Cat. No.: B2591884
CAS No.: 1421457-95-5
M. Wt: 290.407
InChI Key: LFZLUCSQFHGHMR-UHFFFAOYSA-N
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Description

2-CYCLOPENTYL-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}ACETAMIDE is a synthetic organic compound characterized by its complex structure, which includes a cyclopentyl group, a dimethylamino phenyl group, and a hydroxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CYCLOPENTYL-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}ACETAMIDE typically involves multiple steps:

    Formation of the Hydroxyethyl Intermediate: The initial step involves the preparation of the hydroxyethyl intermediate. This can be achieved through the reaction of 4-(dimethylamino)benzaldehyde with ethylene oxide under basic conditions to form 2-[4-(dimethylamino)phenyl]-2-hydroxyethanol.

    Acylation Reaction: The hydroxyethyl intermediate is then subjected to an acylation reaction with cyclopentylacetyl chloride in the presence of a base such as triethylamine. This step forms the desired amide bond, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyethyl group in the compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the presence of the electron-donating dimethylamino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent used for amide reduction.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 2-CYCLOPENTYL-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}ACETAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a potential candidate for binding studies with proteins or nucleic acids.

Medicine

In medicinal chemistry, this compound may be investigated for its pharmacological properties. It could serve as a lead compound for the development of new therapeutic agents, particularly those targeting neurological or cardiovascular conditions.

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-CYCLOPENTYL-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}ACETAMIDE would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors. The dimethylamino group could facilitate binding to negatively charged sites on proteins, while the hydroxyethyl group might participate in hydrogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    2-CYCLOPENTYL-N-{2-[4-(METHYLAMINO)PHENYL]-2-HYDROXYETHYL}ACETAMIDE: Similar structure but with a methylamino group instead of a dimethylamino group.

    2-CYCLOPENTYL-N-{2-[4-(ETHYLAMINO)PHENYL]-2-HYDROXYETHYL}ACETAMIDE: Similar structure but with an ethylamino group instead of a dimethylamino group.

Uniqueness

The presence of the dimethylamino group in 2-CYCLOPENTYL-N-{2-[4-(DIMETHYLAMINO)PHENYL]-2-HYDROXYETHYL}ACETAMIDE makes it more electron-rich compared to its analogs with methylamino or ethylamino groups

Properties

IUPAC Name

2-cyclopentyl-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-19(2)15-9-7-14(8-10-15)16(20)12-18-17(21)11-13-5-3-4-6-13/h7-10,13,16,20H,3-6,11-12H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZLUCSQFHGHMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)CC2CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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